molecular formula C21H16FNO4 B6413414 2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% CAS No. 1261957-51-0

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95%

Cat. No. B6413414
CAS RN: 1261957-51-0
M. Wt: 365.4 g/mol
InChI Key: SGPPOGIHEGRZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid (2-Cbz-4-FBA) is a synthetic compound belonging to the class of benzyl amines. It is a white solid with a melting point of 98-99 °C and a molecular weight of 261 g/mol. It is a widely used reagent in organic synthesis and is used in a variety of different applications. This compound has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of polymers, polysaccharides, and other materials.

Mechanism of Action

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% acts as a reagent in organic synthesis and is used to modify the structure and properties of molecules. It is used to modify the structure of peptides and proteins, as well as other biomolecules. It can also be used to modify the properties of polymers and polysaccharides. It can also be used to modify the properties of drugs, such as their solubility, stability, and bioavailability.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% is not known to have any biochemical or physiological effects in humans or animals. However, it has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antiviral agents. These drugs may have biochemical and physiological effects in humans or animals.

Advantages and Limitations for Lab Experiments

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. It is also relatively easy to use and does not require complicated reaction conditions. However, it can be toxic and should be handled with care. In addition, it is not as widely used as other reagents and may not be suitable for all laboratory experiments.

Future Directions

There are several potential future directions for the use of 2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95%. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used to study the structure and properties of biomolecules. In addition, it could be used to modify the properties of drugs, such as their solubility, stability, and bioavailability. Finally, it could be used to modify the properties of polymers and polysaccharides.

Synthesis Methods

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% is prepared by condensation of 4-fluorobenzoic acid and 4-Cbz-aminophenol using a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere such as argon or nitrogen and at a temperature of around 60-80 °C. The reaction is usually complete in one hour and yields a product with a purity of around 95%.

Scientific Research Applications

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, it has been used to study the structure and properties of proteins and other biomolecules.

properties

IUPAC Name

4-fluoro-2-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4/c22-16-8-11-18(20(24)25)19(12-16)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPPOGIHEGRZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134709
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-fluoro-4′-[[(phenylmethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cbz-Aminopheny)-4-fluorobenzoic acid

CAS RN

1261957-51-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-fluoro-4′-[[(phenylmethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-fluoro-4′-[[(phenylmethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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